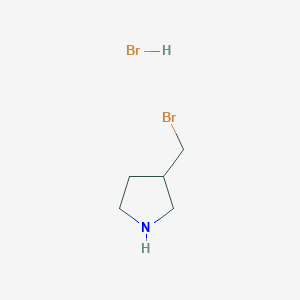
4-Nitro-2-(thiophen-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-(thiophen-2-yl)phenol is a chemical compound with the CAS Number: 373380-63-3 . It has a molecular weight of 221.24 . The compound is a powder at room temperature .
Synthesis Analysis
Thiophene derivatives, such as this compound, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The IUPAC name for this compound is 4-nitro-2-(2-thienyl)phenol . The InChI code for this compound is 1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 129-131 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
4-Nitro-2-(thiophen-2-yl)phenol has been studied for its role in the synthesis of complex metal(II) thiophenyl Schiff base complexes, which are of interest due to their magnetic and thermal properties. These complexes, characterized by various spectroscopic techniques, suggest potential applications in materials science, particularly in the development of new magnetic materials and catalysts (Osowole, 2011).
Environmental Remediation
Research has also focused on the environmental applications of this compound, especially its derivatives for the detection and degradation of pollutants. For example, a study on microwave-assisted synthesis of Ag2O-ZnO composite nanocones has shown significant potential for the electrochemical detection and photodegradation of 4-Nitrophenol, an important water pollutant, highlighting the role of this compound derivatives in environmental remediation technologies (Chakraborty et al., 2021).
Photocatalytic Activity
Nanocrystalline cellulose-derived doped carbonaceous material, incorporating this compound derivatives, has been explored for its photocatalytic activity towards the degradation of nitrophenols under visible light. This study suggests the potential of such materials in the sustainable and efficient mineralization of pollutants in aqueous environments, further contributing to the field of environmental cleanup (RanguMagar et al., 2018).
Corrosion Inhibition
Additionally, the role of this compound derivatives as corrosion inhibitors has been investigated. A study demonstrates the effectiveness of yttrium 3-(4-nitrophenyl)-2-propenoate, a related compound, in preventing copper alloy corrosion in chloride solutions, suggesting potential industrial applications in metal preservation (Nam et al., 2016).
Biodegradation of Environmental Contaminants
Furthermore, this compound and its derivatives have been involved in studies concerning the biodegradation of environmental contaminants, such as the degradation of p-nitrophenol by Rhodococcus opacus SAO101, providing insights into microbial pathways for the cleanup of nitroaromatic pollutants (Kitagawa et al., 2004).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Nitro-2-(thiophen-2-yl)phenol are not mentioned in the search results, thiophene derivatives are of interest in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . In the field of medicine, they are being studied for their potential biological effects .
Eigenschaften
IUPAC Name |
4-nitro-2-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRJILBGEJNBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)
![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)
![Ethyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2989575.png)



![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2989581.png)